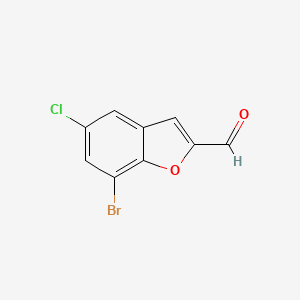

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is a chemical compound with the CAS Number: 1483239-60-6 . It has a molecular weight of 259.49 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4BrClO2/c10-8-3-6 (11)1-5-2-7 (4-12)13-9 (5)8/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 259.49 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

Preparation and Properties of Halogenobenzo Compounds

Studies show the preparation of various halogenobenzo compounds including 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes. These compounds exhibit typical properties of aromatic aldehydes, including undergoing the Doebner reaction with malonic acid and forming condensation products with rhodanine (Shanta & Scrowston, 1967).

Synthesis of Isothiocoumarin Derivatives

Research has developed methods for synthesizing isothiocoumarin derivatives from 2-benzofuran-1(3H)-one (phthalide), leading to the creation of various chloro- and bromo-2-benzofuran-1(3H)-ones (Pokhodylo, Matiychuk, & Obushak, 2010).

Assembly of Highly Functionalized Benzofurans

Research demonstrates the preparation of highly functionalized benzofurans using o-hydroxyphenones and dichloroethylene. This method provides a unique and connective transformation for creating benzofuran carbaldehydes (Schevenels & Markó, 2012).

Biological and Medicinal Applications

Synthesis and Biological Evaluation of Benzofuran Derivatives

Studies include the synthesis of various benzofuran derivatives and their biological evaluation. For instance, the structural revision of sesbagrandiflorains and synthesis of 6-methoxy-2-arylbenzofuran derivatives have been researched for their potential biological activities, including antibacterial and cytotoxic effects (Noviany et al., 2020).

Synthesis and Antimicrobial Screening of Azetidinone Derivatives

The synthesis of azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has been explored. These compounds have been tested for their in vitro antibacterial activity against pathogens such as S. aureus and E. coli (Idrees et al., 2020).

Synthesis of New Benzofuran Analogues and Their Biological Activities

The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has been investigated, and these compounds have been screened for antimicrobial and pharmacological activities (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been shown to bind strongly and with high selectivity to certain receptors .

Mode of Action

It’s known that benzofuran derivatives can undergo free radical reactions . In such reactions, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Result of Action

Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMHMIMGGMJCFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)

![N-[(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417003.png)